molecular formula C14H23NO4 B1450115 2-[(tert-Butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid CAS No. 1803571-87-0

2-[(tert-Butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid

Cat. No. B1450115
CAS RN: 1803571-87-0
M. Wt: 269.34 g/mol
InChI Key: LXOAYZUYWUARHZ-UHFFFAOYSA-N
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Description

“2-[(tert-Butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid” is a chemical compound with the CAS Number: 1803571-87-0 . It has a molecular weight of 269.34 . The compound is in solid form .


Synthesis Analysis

The synthesis of this compound could involve the use of tert-butyloxycarbonyl (BOC) group as a protecting group in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-10-6-4-5-7-14(10,9-15)11(16)17/h10H,4-9H2,1-3H3,(H,16,17) . This code provides a specific representation of the molecular structure of the compound.


Chemical Reactions Analysis

The tert-butyloxycarbonyl (BOC) group used in the synthesis of this compound can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles .


Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 269.34 . It has an InChI code of 1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-10-6-4-5-7-14(10,9-15)11(16)17/h10H,4-9H2,1-3H3,(H,16,17) , which provides a specific representation of its molecular structure.

Scientific Research Applications

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including structures similar to 2-[(tert-Butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid, have been studied for their role as microbial inhibitors in the production of bio-renewable chemicals. The impact of these acids on microbes like Escherichia coli and Saccharomyces cerevisiae is significant due to their ability to damage the cell membrane and decrease the microbial internal pH. This understanding is crucial for developing metabolic engineering strategies aimed at increasing microbial robustness for industrial applications (Jarboe, Royce, & Liu, 2013).

Biological Activities of Carboxylic Acid Derivatives

Research into neo fatty acids and their derivatives, which include structures analogous to 2-[(tert-Butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid, highlights their potential in synthesizing bioactive compounds for pharmaceutical, cosmetic, and agronomic industries. These compounds demonstrate antioxidant, anticancer, antimicrobial, and antibacterial properties, providing a basis for future chemical preparations and synthetic applications (Dembitsky, 2006).

Supercritical Fluids in Carboxylic Acid Extraction

The role of supercritical CO2 as an efficient solvent for the reactive extraction of carboxylic acids from aqueous solutions has been explored. This method highlights an environmentally friendly and non-toxic approach to separating carboxylic acids, like 2-[(tert-Butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid, from dilute solutions, showcasing its potential for higher yield and simplicity in industrial separation processes (Djas & Henczka, 2018).

Antioxidant and Microbiological Activity of Carboxylic Acids

The structure-related antioxidant, antimicrobial, and cytotoxic activity of natural carboxylic acids have been reviewed, providing insights into how structural differences affect biological activities. Such studies are pivotal for the development of new pharmaceuticals and bioactive compounds utilizing carboxylic acid frameworks (Godlewska-Żyłkiewicz et al., 2020).

Levulinic Acid in Drug Synthesis

Levulinic acid and its derivatives, which share functional groups with 2-[(tert-Butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid, are highlighted for their application in drug synthesis. The flexibility provided by carbonyl and carboxyl groups is crucial for the synthesis of value-added chemicals, showcasing the potential of such compounds in reducing drug synthesis costs and simplifying production processes (Zhang et al., 2021).

Mechanism of Action

Target of Action

It is known that this compound is a derivative of the tert-butyloxycarbonyl (boc) group , which is commonly used in organic synthesis as a protecting group for amines .

Mode of Action

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This suggests that 2-[(tert-Butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid may interact with its targets by forming covalent bonds, thereby altering their chemical properties .

Biochemical Pathways

It is known that the boc group plays a significant role in the n-dealkylation of hindered tertiary amines . This process involves the exocyclic N–C hydrogenolysis of tertiary amines , which could potentially affect various biochemical pathways.

Pharmacokinetics

The boc group is known to be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with hydrochloric acid in methanol . This suggests that the compound may be metabolized and excreted following similar chemical reactions.

Result of Action

The compound’s potential role in the n-dealkylation of hindered tertiary amines suggests that it may have significant effects on the chemical properties of these amines .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemical compounds can influence the action, efficacy, and stability of 2-[(tert-Butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid. For instance, the Boc group can be added to amines under aqueous conditions , suggesting that the compound’s action may be influenced by the water content of its environment. Additionally, the removal of the Boc group can be accomplished with strong acids , indicating that the compound’s stability and efficacy may be affected by the pH of its environment.

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,5,6,7,7a-hexahydro-1H-isoindole-3a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-10-6-4-5-7-14(10,9-15)11(16)17/h10H,4-9H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOAYZUYWUARHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCCC2(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(tert-Butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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